2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide
Overview
Description
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. The chemical formula of Bisoprolol is C18H31NO4S, and it belongs to the class of selective beta-1 adrenergic receptor antagonists.
Mechanism of Action
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide works by selectively blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and contractility, thereby decreasing the workload on the heart. This leads to a decrease in oxygen demand and an improvement in myocardial oxygen supply-demand balance. 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide also reduces the secretion of renin, which leads to a decrease in angiotensin II and aldosterone levels, resulting in a decrease in peripheral vascular resistance and blood pressure.
Biochemical and Physiological Effects:
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has several biochemical and physiological effects. It decreases heart rate, cardiac output, and blood pressure, while increasing stroke volume and ejection fraction. 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide also improves left ventricular function, reduces left ventricular hypertrophy, and decreases the risk of arrhythmias. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been shown to improve endothelial function, reduce inflammation, and decrease oxidative stress.
Advantages and Limitations for Lab Experiments
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has several advantages for lab experiments. It is a well-established beta-blocker with a known mechanism of action and predictable pharmacokinetics. It is also available in different formulations and doses, which allows for flexibility in experimental design. However, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has some limitations as well. It can interact with other drugs and affect their metabolism, which can complicate experimental results. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide can cause adverse effects, such as bradycardia, hypotension, and bronchospasm, which can limit its use in certain experimental models.
Future Directions
There are several future directions for research on 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide. One area of interest is the use of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide in combination with other drugs for the treatment of cardiovascular diseases. Another area of interest is the investigation of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide in other conditions, such as heart failure with preserved ejection fraction, atrial fibrillation, and chronic obstructive pulmonary disease. In addition, the development of new formulations and delivery methods of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide can improve its efficacy and safety.
Scientific Research Applications
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce mortality and hospitalization in patients with heart failure, reduce the risk of stroke and myocardial infarction in patients with hypertension, and improve exercise tolerance in patients with angina. In addition, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide has been investigated for its potential use in other conditions, such as migraine, anxiety, and hyperthyroidism.
properties
IUPAC Name |
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14(2)12-20-26(23,24)17-9-10-18(15(3)11-17)25-13-19(22)21-16-7-5-4-6-8-16/h4-11,14,20H,12-13H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBALOLBMACVDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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